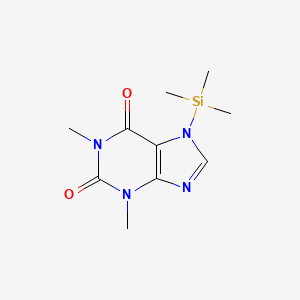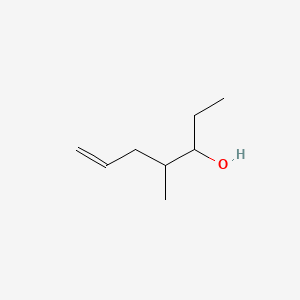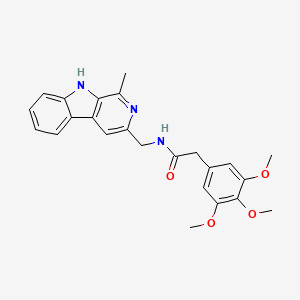
Theophylline TMS derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the trimethylsilyl (TMS) group enhances the compound’s stability and solubility, making it useful in various analytical and synthetic applications.
準備方法
The synthesis of Theophylline TMS derivative typically involves the reaction of theophylline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
Theophylline+TMS-Cl→Theophylline TMS derivative+HCl
化学反応の分析
Theophylline TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield demethylated products.
Substitution: The TMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Theophylline TMS derivative has several scientific research applications:
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of theophylline and its metabolites.
Pharmacokinetics: The compound is used in studies to understand the metabolism and pharmacokinetics of theophylline in biological systems.
Medicinal Chemistry: Researchers use this compound to develop new derivatives with potential therapeutic applications, such as anti-cancer and anti-inflammatory agents
作用機序
Theophylline TMS derivative exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, the compound increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .
類似化合物との比較
Theophylline TMS derivative is unique due to the presence of the TMS group, which enhances its stability and solubility. Similar compounds include:
Caffeine: Another methylxanthine with similar bronchodilator and stimulant effects.
Theobromine: A methylxanthine found in cocoa with milder stimulant effects compared to theophylline.
Aminophylline: A complex of theophylline and ethylenediamine used in the treatment of respiratory diseases.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
特性
CAS番号 |
62374-32-7 |
|---|---|
分子式 |
C10H16N4O2Si |
分子量 |
252.34 g/mol |
IUPAC名 |
1,3-dimethyl-7-trimethylsilylpurine-2,6-dione |
InChI |
InChI=1S/C10H16N4O2Si/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)17(3,4)5/h6H,1-5H3 |
InChIキー |
KPBTTYFAGBODJB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)








![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)

